molecular formula C19H29N3O3S B5515321 (4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5515321
M. Wt: 379.5 g/mol
InChI Key: LAIKUTGPVBBVRL-SJORKVTESA-N
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Description

(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C19H29N3O3S and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.19296297 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research in the field of pyrrole derivatives, including the design and synthesis of pyrrolotriazepine derivatives, has been explored for their potential in medicinal chemistry and material science. Menges et al. (2013) demonstrated the conversion of pyrrole derivatives with carbonyl groups into N-propargyl pyrroles, leading to the formation of various cyclic derivatives through experimental and computational studies (Menges, Sari, Abdullayev, Erdem, & Balci, 2013). This work highlights the versatility of pyrrole-based compounds in synthesizing complex molecular architectures.

Catalysis

The gold-catalyzed reaction of pyrrole and indole oximes by Guven et al. (2015) showcases the innovative use of catalysts to achieve selective cyclization, forming pyrazine N-oxides. This process underscores the importance of catalysts in organic synthesis, especially for constructing nitrogen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals (Guven, Ozer, Kaya, Menges, & Balci, 2015).

Molecular Design for Biological Targets

A significant application of complex molecules is in the development of inhibitors for biological targets. Asano et al. (2013) reported the design and synthesis of novel tri-cyclic compounds as inhibitors of apoptosis proteins (IAP) antagonists, demonstrating the potential of these compounds in cancer therapy. Their work illustrates the integration of molecular design, synthesis, and biological evaluation to identify promising therapeutic agents (Asano, Hashimoto, Saito, Shiokawa, Sumi, Yabuki, Yoshimatsu, Aoyama, Hamada, Morishita, Dougan, Mol, Yoshida, & Ishikawa, 2013).

Water Oxidation and Environmental Applications

Research by Zong and Thummel (2005) into a new family of Ru complexes for water oxidation demonstrates the application of complex molecules in environmental chemistry. Their work on dinuclear complexes for oxygen evolution highlights the role of molecular design in addressing challenges such as water splitting and renewable energy sources (Zong & Thummel, 2005).

properties

IUPAC Name

[(4aR,7aS)-1-(cyclopropylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1-tert-butylpyrrol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-19(2,3)21-7-6-15(11-21)18(23)22-9-8-20(10-14-4-5-14)16-12-26(24,25)13-17(16)22/h6-7,11,14,16-17H,4-5,8-10,12-13H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIKUTGPVBBVRL-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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